molecular formula C13H16ClNO B438465 1-(2-Chlorobenzoyl)-3-methylpiperidine CAS No. 331845-98-8

1-(2-Chlorobenzoyl)-3-methylpiperidine

Cat. No.: B438465
CAS No.: 331845-98-8
M. Wt: 237.72g/mol
InChI Key: WLIZSQDLONVBDO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-chlorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzoyl)-3-methylpiperidine can be synthesized through several methods. One common approach involves the acylation of 3-methylpiperidine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo oxidation to yield corresponding carboxylic acids or ketones, reduction to produce alcohols or amines, and substitution reactions to generate various functionalized piperidines .

Biology

  • Biological Activity : Research indicates that 1-(2-Chlorobenzoyl)-3-methylpiperidine exhibits potential antimicrobial and antifungal properties. Its unique structure allows it to interact with specific molecular targets, possibly modulating enzyme or receptor activities involved in various biological pathways .
  • Cancer Therapy : Recent studies have explored the compound's anticancer potential. For instance, derivatives of piperidine have shown cytotoxic effects in cancer cell lines, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy against tumors .

Medicine

  • Drug Development : The compound is being investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents aimed at treating diseases such as cancer and neurodegenerative disorders. Its ability to inhibit key enzymes like acetylcholinesterase suggests possible applications in Alzheimer’s disease therapy .
  • Therapeutic Mechanisms : The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction is crucial for developing drugs that target specific pathways associated with disease states .
  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. This suggests that structural modifications can enhance anticancer properties .
  • Alzheimer's Disease Research : In vitro studies indicated that compounds similar to this compound effectively inhibited acetylcholinesterase activity, which is critical for developing treatments aimed at cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    1-(2-Chlorobenzoyl)piperidine: Lacks the methyl group on the piperidine ring.

    1-(2-Chlorobenzoyl)-4-methylpiperidine: Methyl group is positioned differently on the piperidine ring.

    1-(2-Chlorobenzoyl)-3-ethylpiperidine: Ethyl group instead of a methyl group.

Uniqueness: 1-(2-Chlorobenzoyl)-3-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzoyl group and the methyl group on the piperidine ring provides distinct properties that can be advantageous in various applications .

Biological Activity

1-(2-Chlorobenzoyl)-3-methylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a chlorobenzoyl group at the 1-position and a methyl group at the 3-position. Its molecular formula is C12_{12}H12_{12}ClN, which indicates the presence of chlorine, carbon, hydrogen, and nitrogen atoms. The structural characteristics contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Preliminary studies suggest effectiveness against certain fungal strains.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in pain management and inflammatory diseases.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity through competitive inhibition or receptor binding, although detailed mechanisms remain to be fully elucidated.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below are key findings summarized from various research articles:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition of bacterial growth in Staphylococcus aureus with an MIC value of 25 µg/mL.
Anti-inflammatory EffectsDemonstrated reduced edema in animal models when administered at doses of 10-20 mg/kg.
Structure-Activity Relationship (SAR)Identified that modifications to the chlorobenzoyl group enhance binding affinity to target enzymes, improving biological efficacy.

Detailed Research Findings

  • Antimicrobial Studies : In vitro assays indicated that this compound exhibited bactericidal effects against several pathogenic strains. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.
  • Anti-inflammatory Research : In animal models, the compound was shown to inhibit cyclooxygenase (COX) enzymes selectively, leading to decreased production of pro-inflammatory mediators. This suggests potential as a non-steroidal anti-inflammatory drug (NSAID).
  • Cancer Research : Preliminary data indicate that derivatives of piperidine compounds, including this compound, may have anticancer properties. Studies demonstrated inhibition of cell proliferation in various cancer cell lines (IC50_{50} values ranging from 19.9 to 75.3 µM) .

Properties

IUPAC Name

(2-chlorophenyl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-5-4-8-15(9-10)13(16)11-6-2-3-7-12(11)14/h2-3,6-7,10H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIZSQDLONVBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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